Cas no 4753-04-2 (2'-Deoxy-2'-chlorouridine)

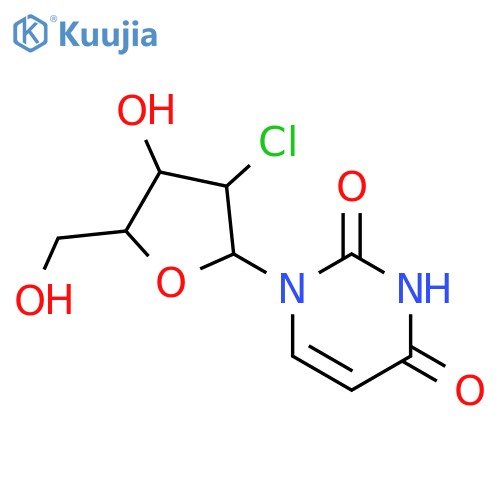

2'-Deoxy-2'-chlorouridine structure

商品名:2'-Deoxy-2'-chlorouridine

2'-Deoxy-2'-chlorouridine 化学的及び物理的性質

名前と識別子

-

- Uridine,2'-chloro-2'-deoxy-

- 2'-DEOXY-2'-CHLOROURIDINE

- 2'-Chlor-2'-deoxy-uridin

- 2'-Chlor-2'-desoxyuridin

- 2'-Chloro-2'-deoxy-uridin

- 2-CHLORO-2-DEOXYURIDINE

- 2'-chloro-dU

- 2'-Chloro-2'-deoxyuridine

- NSC 526746

- 4753-04-2

- 2'-Deoxy -2'-chlorouridine

- 2 inverted exclamation mark -Chloro-2 inverted exclamation mark -deoxyuridine

- F12923

- 1-((2R,3R,4R,5R)-3-Chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

- XOTUXDQKWDTKSI-XVFCMESISA-N

- 2?-CHLORO-2?-DEOXYURIDINE

- MFCD00057379

- SCHEMBL2892025

- 1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

- 2'-deoxy-2'-chloro-uridine

- AC-32293

- DB-020771

- Uridine, 2'-chloro-2'-deoxy-(8CI)

- Uridine, 2'-chloro-2'-deoxy-(8CI)(9CI)

- Uridine, 2'-chloro-2'-deoxy-

- 2'-Deoxy-2'-chlorouridine

-

- MDL: MFCD00057379

- インチ: InChI=1S/C9H11ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)

- InChIKey: XOTUXDQKWDTKSI-UHFFFAOYSA-N

- ほほえんだ: OCC1OC(N2C=CC(=O)NC2=O)C(Cl)C1O

計算された属性

- せいみつぶんしりょう: 262.03600

- どういたいしつりょう: 262.0356491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 374

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 99.1Ų

じっけんとくせい

- 密度みつど: 1.67±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 207-212°C(ぶんかい)

- ようかいど: 微溶性(2.6 g/l)(25ºC)、

- PSA: 104.55000

- LogP: -1.60540

2'-Deoxy-2'-chlorouridine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2'-Deoxy-2'-chlorouridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB462890-250mg |

2-Chloro-2-deoxyuridine; . |

4753-04-2 | 250mg |

€267.00 | 2025-02-20 | ||

| abcr | AB462890-5g |

2-Chloro-2-deoxyuridine; . |

4753-04-2 | 5g |

€1788.00 | 2025-02-20 | ||

| A2B Chem LLC | AI50841-50g |

Uridine, 2'-chloro-2'-deoxy- |

4753-04-2 | 97% | 50g |

$1601.00 | 2024-04-20 | |

| A2B Chem LLC | AI50841-50mg |

Uridine, 2'-chloro-2'-deoxy- |

4753-04-2 | 97% | 50mg |

$47.00 | 2024-04-20 | |

| TRC | D166045-250mg |

2'-Deoxy-2'-chlorouridine |

4753-04-2 | 250mg |

$ 455.00 | 2022-06-05 | ||

| TRC | D166045-100mg |

2'-Deoxy-2'-chlorouridine |

4753-04-2 | 100mg |

$ 220.00 | 2022-06-05 | ||

| abcr | AB462890-1 g |

2-Chloro-2-deoxyuridine; . |

4753-04-2 | 1g |

€572.50 | 2023-07-18 | ||

| Chemenu | CM124404-5g |

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |

4753-04-2 | 97% | 5g |

$1066 | 2024-07-16 | |

| 1PlusChem | 1P00I94P-250mg |

Uridine, 2'-chloro-2'-deoxy- |

4753-04-2 | 97% | 250mg |

$34.00 | 2024-05-01 | |

| 1PlusChem | 1P00I94P-50mg |

Uridine, 2'-chloro-2'-deoxy- |

4753-04-2 | 97% | 50mg |

$25.00 | 2024-05-01 |

2'-Deoxy-2'-chlorouridine 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

4753-04-2 (2'-Deoxy-2'-chlorouridine) 関連製品

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4753-04-2)2'-Deoxy-2'-chlorouridine

清らかである:99%

はかる:25g

価格 ($):608.0